molecular formula C7H8N4 B13099220 6-ethynyl-N,N-dimethyl-1,2,4-triazin-3-amine

6-ethynyl-N,N-dimethyl-1,2,4-triazin-3-amine

Cat. No.: B13099220
M. Wt: 148.17 g/mol
InChI Key: QMSLRVGNFFJXRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview 6-Ethynyl-N,N-dimethyl-1,2,4-triazin-3-amine is a functionalized 1,2,4-triazine derivative of interest in scientific research. Its structure incorporates an ethynyl group, which serves as a versatile handle for further chemical modification via click chemistry, making it a valuable building block for the synthesis of more complex molecular architectures . Research Applications Triazine derivatives are extensively investigated for their biological and medicinal properties, including potential antimicrobial, antiviral, and anticancer activities . This compound is intended for use in pharmaceutical research and development, where it may act as a key intermediate or precursor. Its structural features make it a candidate for creating complexes with metals, which can be explored for various applications in catalysis and materials science . Handling & Safety Researchers should consult the safety data sheet (SDS) prior to handling. This product is labeled For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals .

Properties

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

6-ethynyl-N,N-dimethyl-1,2,4-triazin-3-amine

InChI

InChI=1S/C7H8N4/c1-4-6-5-8-7(10-9-6)11(2)3/h1,5H,2-3H3

InChI Key

QMSLRVGNFFJXRK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=C(N=N1)C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethynyl-N,N-dimethyl-1,2,4-triazin-3-amine typically involves the reaction of 6-chloro-N,N-dimethyl-1,2,4-triazin-3-amine with acetylene gas under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as triethylamine. The reaction conditions include a temperature range of 50-80°C and a reaction time of 12-24 hours.

Industrial Production Methods

On an industrial scale, the production of this compound follows a similar synthetic route but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-ethynyl-N,N-dimethyl-1,2,4-triazin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The triazine ring can be reduced under specific conditions to form amine derivatives.

    Substitution: The ethynyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include various substituted triazine derivatives, which can be further utilized in different applications.

Scientific Research Applications

Drug Development

6-Ethynyl-N,N-dimethyl-1,2,4-triazin-3-amine has potential as a precursor for novel drug candidates targeting various diseases. Its unique structure may contribute to the development of compounds with enhanced biological activities. For instance, derivatives of triazine compounds have been shown to exhibit significant antimicrobial and anticancer properties .

Case Study: Anticonvulsant Activity
A study demonstrated that certain triazine derivatives exhibit anticonvulsant activity by inhibiting voltage-gated sodium channels. This mechanism highlights the therapeutic potential of compounds related to this compound in treating epilepsy and other neurological disorders .

Agricultural Chemistry

The compound's reactivity and ability to interact with biological targets suggest potential applications in agricultural chemistry, particularly as herbicides or fungicides. Research indicates that similar triazine derivatives can effectively control weed species while minimizing environmental impact.

Case Study: Herbicidal Activity
A comparative study on various triazine derivatives found that compounds with ethynyl substitutions exhibited increased herbicidal activity against specific weed species. This suggests that this compound could be optimized for agricultural use.

Research has indicated that compounds similar to this compound possess various biological activities. These include:

  • Antimicrobial Effects: Triazine derivatives have shown effectiveness against a range of bacterial strains.
  • Anticancer Properties: Some derivatives have been linked to inducing apoptosis in cancer cells.

Further studies are needed to elucidate the specific biological activities of this compound and its derivatives .

Synthetic Pathways

Several synthetic methods have been reported for producing this compound. These methods are crucial for generating derivatives with enhanced properties:

Synthetic Method Description
Cycloaddition ReactionsUtilizes enamine precursors to form triazine rings under mild conditions .
Substitution ReactionsInvolves nucleophilic substitutions at the triazine ring to introduce various functional groups .

These synthetic pathways highlight the versatility of this compound in generating a library of derivatives for further investigation.

Mechanism of Action

The mechanism of action of 6-ethynyl-N,N-dimethyl-1,2,4-triazin-3-amine involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The triazine ring can bind to specific enzymes or receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Modifications and Substituent Effects

The pharmacological and physicochemical properties of 1,2,4-triazin-3-amine derivatives are heavily influenced by substituents at positions 5 and 4. Below is a comparative analysis of key analogues:

Table 1: Substituent Effects on Key Properties
Compound Name Substituents (Positions 5,6) Molecular Weight (g/mol) Key Biological Activity Pharmacological Relevance
6-Ethynyl-N,N-dimethyl-1,2,4-triazin-3-amine* Ethynyl, N,N-dimethyl ~178.20 (estimated) Hypothesized A2AAR antagonism Potential immunomodulatory agent
T4G (6-(2,6-dimethylpyridin-4-yl)-5-phenyl) Phenyl, 2,6-dimethylpyridin-4-yl 287.33 A2AAR antagonist Neuroprotective agent
AZD4365 4-Fluorophenyl, 2-chloro-6-methylpyridin-4-yl 331.74 A2AAR antagonist Clinical trials in oncology
5,6-Diphenyl-1,2,4-triazin-3-amine Phenyl, Phenyl 248.29 Anticonvulsant (preclinical) Epilepsy research
5,6-Dimethyl-1,2,4-triazin-3-amine Methyl, Methyl 124.14 Unspecified Chemical intermediate

*Estimated molecular weight based on structural analogy.

Key Observations :

  • Bulkiness : AZD4365’s 4-fluorophenyl and chloro-methylpyridin-4-yl groups increase steric bulk, likely improving receptor selectivity but reducing solubility compared to T4G’s dimethylpyridinyl group .
  • N,N-Dimethylamine : The dimethylamine group may enhance lipophilicity and blood-brain barrier penetration relative to primary amines in other derivatives (e.g., 5,6-diphenyltriazin-3-amine) .

Comparison with Analogues :

  • T4G : Synthesized via Suzuki-Miyaura coupling of 6-bromo-5-phenyltriazin-3-amine with 2,6-dimethylpyridin-4-ylboronic acid .
  • AZD4365 : Prepared using similar cross-coupling strategies with halogenated pyridines and fluorophenyl boronic acids .

Biological Activity

6-ethynyl-N,N-dimethyl-1,2,4-triazin-3-amine is a nitrogen-containing heterocyclic compound characterized by its unique triazine ring structure. The ethynyl group at the 6-position and dimethyl substitutions at the 1 and 2 positions contribute to its reactivity and potential biological interactions. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects.

The molecular formula of this compound is C7H8N4C_7H_8N_4, with a molecular weight of approximately 164.16 g/mol. Its structure allows for various chemical reactions typical of triazine derivatives, which can be exploited to synthesize derivatives with enhanced biological activities.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against a range of pathogens, suggesting potential applications in treating infections. A comparative analysis is presented in the table below:

Compound NameStructureAntimicrobial Activity
3-Amino-5,6-dimethyl-1,2,4-triazineStructureStrong antimicrobial properties
N,N-DimethyltriazineStructureReference standard in pharmaceuticals
1,2,4-Triazine DerivativesVariousBroad range of biological activities including anticancer effects

Anti-inflammatory Effects

In preclinical studies, this compound has demonstrated anti-inflammatory activity. For example, it was shown to reduce disease activity index scores and neutrophil infiltration in mouse models of inflammation induced by dextran sodium sulfate . This suggests that the compound may modulate inflammatory pathways effectively.

Anticancer Potential

The anticancer properties of triazine derivatives have been explored extensively. In structure–activity relationship (SAR) studies, modifications at specific positions of the triazine ring have been linked to enhanced cytotoxicity against various cancer cell lines. For instance, certain substitutions have led to improved potency compared to standard chemotherapeutic agents .

The mechanism by which this compound exerts its biological effects is likely multifaceted. It is proposed that the compound interacts with specific molecular targets such as enzymes or receptors involved in inflammatory and infectious processes. The presence of functional groups allows for hydrogen bonding and other interactions with biological macromolecules.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Response : In a chronic inflammation model using mice, treatment with the compound resulted in a marked decrease in inflammatory markers compared to controls.
  • Cancer Cell Line Testing : In vitro assays revealed that specific derivatives showed IC50 values in the low micromolar range against various cancer cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.